N1,N1-dimethylcyclopentane-1,3-diamine

Catalog No.
S1775253
CAS No.
167466-02-6
M.F
C7H16N2
M. Wt
128.219
Availability
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N1,N1-dimethylcyclopentane-1,3-diamine

CAS Number

167466-02-6

Product Name

N1,N1-dimethylcyclopentane-1,3-diamine

IUPAC Name

(1S,3S)-3-N,3-N-dimethylcyclopentane-1,3-diamine

Molecular Formula

C7H16N2

Molecular Weight

128.219

InChI

InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1

InChI Key

JKGFHDQYKCAVBW-BQBZGAKWSA-N

SMILES

CN(C)C1CCC(C1)N

Synonyms

1,3-Cyclopentanediamine,N,N-dimethyl-,(1S-trans)-(9CI)

N1,N1-dimethylcyclopentane-1,3-diamine is a cyclic diamine characterized by its molecular formula C7H16N2C_7H_{16}N_2 and a molecular weight of 128.22 g/mol. This compound features a cyclopentane ring with two amine groups and two methyl substituents on the nitrogen atoms, which significantly influences its chemical reactivity and biological interactions. The unique structure of N1,N1-dimethylcyclopentane-1,3-diamine contributes to its diverse applications in various scientific fields, including chemistry, biology, and medicine.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield amine oxides.
  • Reduction: It can undergo reduction reactions with lithium aluminum hydride to produce secondary amines.
  • Substitution: The compound is capable of nucleophilic substitution reactions with halides or other electrophiles, leading to various substituted derivatives.

Common Reagents and Conditions

The common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Lithium aluminum hydride.
  • Electrophiles: Alkyl halides.

Typical reaction conditions involve controlled temperatures and appropriate solvents to facilitate the desired transformations.

Preliminary studies suggest that N1,N1-dimethylcyclopentane-1,3-diamine may exhibit various biological activities. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. This interaction can lead to significant biological effects, making it a subject of interest in pharmacological research .

The synthesis of N1,N1-dimethylcyclopentane-1,3-diamine typically involves:

  • Laboratory Synthesis: The reaction of cyclopentanone with dimethylamine in the presence of a reducing agent like palladium on carbon. This process often occurs under hydrogenation conditions at elevated temperatures and pressures.
  • Industrial Production: Similar to laboratory methods but scaled up for larger quantities. Continuous flow reactors and optimized conditions are employed to ensure high yield and purity. Advanced purification techniques such as distillation and crystallization are commonly used in industrial settings .

N1,N1-dimethylcyclopentane-1,3-diamine has a wide range of applications:

  • Chemistry: Serves as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
  • Biology: Used in enzyme mechanism studies and as a probe for biological pathway investigations.
  • Medicine: Investigated for potential therapeutic properties and as a precursor in pharmaceutical synthesis.
  • Industry: Utilized in producing specialty chemicals and agrochemical intermediates .

Research into the interactions of N1,N1-dimethylcyclopentane-1,3-diamine with biological targets is ongoing. These studies focus on understanding how this compound binds to enzymes or receptors, which is crucial for elucidating its potential therapeutic applications. Insights gained from these interactions may guide future research directions and applications in drug development .

Several compounds share structural similarities with N1,N1-dimethylcyclopentane-1,3-diamine:

Compound NameStructural FeaturesUnique Characteristics
N1,N1-Dimethyl-1,2-cyclohexanediamineCyclohexane ring with two methyl and two amine groupsLarger ring size affects steric properties
N1,N1-Dimethyl-1,3-cyclohexanediamineCyclohexane ring with two methyl groupsDifferent ring structure compared to cyclopentane
N1,N1-Dimethyl-1,4-cyclohexanediamineCyclohexane ring with two methyl groupsVarying positions of amine groups influence reactivity
Cyclopentane-1,2-diamineCyclopentane ring with two amine groupsLacks methyl groups; less sterically hindered
(R,S)-N,N-Dimethylcyclopentane-1,3-diamineSimilar structure but different stereochemistryDifferent stereoisomer may exhibit different reactivity

N1,N1-dimethylcyclopentane-1,3-diamine is unique due to its specific ring structure and the presence of two methyl groups on the nitrogen atoms. These features impart distinct chemical properties that enhance its utility across various research and industrial applications .

XLogP3

0.3

Dates

Last modified: 07-19-2023

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